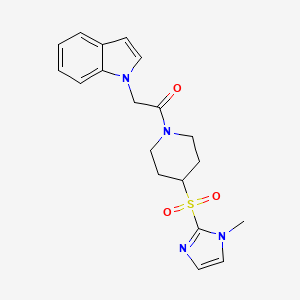

![molecular formula C24H27FN4O3 B2636894 4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine CAS No. 1189431-92-2](/img/structure/B2636894.png)

4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger and biochemically significant compounds .

Synthesis Analysis

Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .

Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring, containing two double bonds and one nitrogen atom . The presence of nitrogen in the ring makes pyrrole a heterocycle, and the conjugated double bonds make it aromatic .

Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins .

Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrrole derivative would depend on its specific structure. For example, 4-(1H-Pyrrol-1-yl)benzoic acid, a compound that contains a pyrrole ring, has a molecular weight of 187.19 and a melting point of 286-289 °C .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Morpholinium derivatives have been synthesized and analyzed to understand their structural and chemical properties. For instance, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates were obtained through the interaction of enamines with cyanothioacetamide, leading to the synthesis of thioethers and pyridine-2(1H)-thiones. The structural analysis of these compounds, such as 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine, was performed using X-ray crystallographic analysis (Dyachenko & Chernega, 2006).

Heterocyclic Compound Formation

Various studies have been conducted on the formation and properties of heterocyclic compounds involving morpholine and related chemical structures. For example, the ring-opening reaction of specific dioxane derivatives with cyclic secondary amines, including morpholine, was studied to understand the formation of different cyclic compounds and their subsequent treatment with hydrobromic acid to produce stable hydrobromides (Šafár̆ et al., 2000).

Material Science and Optoelectronics

In the field of materials science and optoelectronics, certain morpholine derivatives have been shown to form crystals with greenish metallic luster, demonstrating unique optical properties. For instance, 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles formed greenish metal-lustrous organic crystals, and their optical features were analyzed using UV–vis–NIR diffuse reflection–absorption spectra. The crystal structure of these compounds was studied, providing insights into their potential applications in optoelectronic devices (Ogura et al., 2006).

Pharmacophore Development and Biological Activity

Research has also been focused on the development of pharmacophores and the study of biological activity related to morpholine-based structures. Morpholine derivatives have been identified as privileged pharmacophores for the inhibition of specific kinases. The discovery of a potent non-nitrogen containing morpholine isostere and its application in a selective dual inhibitor of mTORC1 and mTORC2 highlights the significance of morpholine structures in medicinal chemistry (Hobbs et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrrole and its derivatives have been the subject of much research due to their wide range of biological activities. Future research may focus on developing new pyrrole-based compounds with improved therapeutic properties . For example, a cinnamic-pyrrole hybrid was synthesized and showed improved biological activities compared to its pyrrole precursor .

Eigenschaften

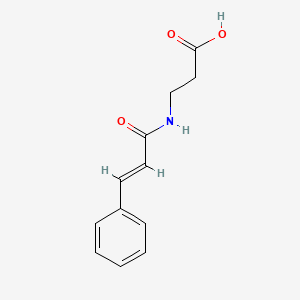

IUPAC Name |

ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O3/c1-2-32-24(31)17-7-11-29(12-8-17)23(30)16-5-9-28(10-6-16)22-18(14-26)15-27-21-4-3-19(25)13-20(21)22/h3-4,13,15-17H,2,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINICNCFBTYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)